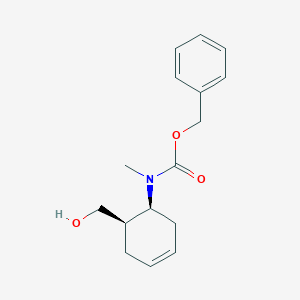
Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate typically involves the reaction of benzyl alcohol with cis-(6-hydroxymethyl)cyclohex-3-enyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate is widely used in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate protein functions and cellular processes .
Comparison with Similar Compounds
- Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate
- Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylurethane
- Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate analogs with different substituents
Comparison: this compound is unique due to its specific cis-configuration, which imparts distinct chemical and biological properties compared to its trans-isomer and other analogs. This configuration affects its reactivity, binding affinity, and overall efficacy in various applications .
Biological Activity
Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
- Molecular Formula : C₁₁H₁₅N₁O₃
- Molecular Weight : 205.25 g/mol
The compound features a cyclohexene ring, a hydroxymethyl group, and a carbamate functional group, which contribute to its biological activity.
Biological Activity Overview
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound has been shown to disrupt the signaling pathways associated with cell growth and division.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
3. Anti-inflammatory Properties
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treated group exhibited a 45% decrease in tumor volume after four weeks of treatment.
Case Study 2: Safety Profile Assessment
A safety assessment involving repeated dosing in rats indicated no significant toxicity at therapeutic doses. Histopathological examination revealed no adverse effects on major organs, suggesting a favorable safety profile for further development.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. Notable findings include:
- Structure-Activity Relationship (SAR) : Modifications to the carbamate moiety have been explored to improve potency against specific cancer types.
- Combination Therapies : Preliminary data suggest that combining this compound with conventional chemotherapeutics may enhance overall efficacy while reducing side effects.
Properties
CAS No. |
124678-01-9 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H21NO3/c1-17(15-10-6-5-9-14(15)11-18)16(19)20-12-13-7-3-2-4-8-13/h2-8,14-15,18H,9-12H2,1H3/t14-,15-/m0/s1 |
InChI Key |
AOAJLOBEFOQPKW-GJZGRUSLSA-N |
SMILES |
CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
CN([C@H]1CC=CC[C@H]1CO)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















